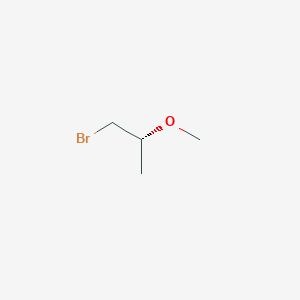

(R)-1-Bromo-2-methoxypropane

Beschreibung

Significance of Chiral Halogenated Ethers in Synthetic Chemistry

Chiral halogenated ethers are a class of compounds that play a crucial role in synthetic chemistry due to their bifunctional nature. The presence of a halogen atom, typically bromine or chlorine, provides a reactive site for nucleophilic substitution or the formation of organometallic reagents. The ether functionality, on the other hand, can influence the molecule's solubility and conformational properties, and in some cases, can act as a directing group in subsequent chemical transformations.

The chirality inherent in these molecules is their most significant feature. The ability to introduce a stereocenter with a defined configuration is fundamental to asymmetric synthesis. researchgate.net Chiral halogenated ethers, such as (R)-1-Bromo-2-methoxypropane, serve as key starting materials or intermediates in the synthesis of a wide array of complex, enantiomerically pure molecules, including natural products and active pharmaceutical ingredients. rsc.orgnih.gov The stereospecific nature of reactions involving these building blocks ensures the transfer of chirality to the target molecule, which is a critical aspect of modern drug design and development. researchgate.netmdpi.com

Historical Context of (R)-1-Bromo-2-methoxypropane in Chiral Synthesis

The historical development of the use of (R)-1-Bromo-2-methoxypropane is intrinsically linked to the broader evolution of asymmetric synthesis. Early approaches to obtaining enantiomerically pure compounds heavily relied on "chiral pool synthesis." researchgate.net This strategy utilizes readily available, naturally occurring chiral molecules as starting materials. In the context of (R)-1-Bromo-2-methoxypropane, a common historical approach would involve starting from a chiral precursor like (R)-propylene oxide. The ring-opening of this epoxide with a methoxide (B1231860) source, followed by conversion of the resulting hydroxyl group to a bromide, represents a classic and straightforward method to access this chiral building block.

Another historically significant strategy that laid the groundwork for the synthesis of such chiral ethers is the Sharpless asymmetric dihydroxylation. This method allows for the conversion of alkenes, such as allyl ethers, into chiral diols with high enantioselectivity. smolecule.com Subsequent functional group manipulation of the resulting diol can then lead to the desired (R)-1-Bromo-2-methoxypropane. These foundational techniques in asymmetric synthesis were pivotal in making chiral building blocks like (R)-1-Bromo-2-methoxypropane accessible to the wider synthetic community.

Overview of Research Trajectories Pertaining to (R)-1-Bromo-2-methoxypropane

While traditional synthetic methods provided access to (R)-1-Bromo-2-methoxypropane, contemporary research has focused on developing more efficient and highly selective catalytic approaches. A significant research trajectory has been the development of catalytic asymmetric bromination reactions. These methods aim to introduce the bromine atom enantioselectively, thereby avoiding the need for a stoichiometric chiral starting material or auxiliary.

Recent advancements include the use of chiral catalysts to control the stereochemical outcome of the bromination of achiral starting materials. smolecule.com Furthermore, electrocatalytic asymmetric bromination has emerged as a sustainable and efficient alternative, offering high enantiomeric excess under mild reaction conditions. smolecule.com These modern catalytic systems represent a shift towards more atom-economical and environmentally benign synthetic routes. The ongoing research in this area continues to refine the synthesis of (R)-1-Bromo-2-methoxypropane, enhancing its accessibility and utility as a fundamental chiral building block in organic synthesis.

Physicochemical Properties of 1-Bromo-2-methoxypropane

| Property | Value | Source |

| Molecular Formula | C₄H₉BrO | PubChem nih.gov |

| Molecular Weight | 153.02 g/mol | PubChem nih.gov |

| IUPAC Name | 1-bromo-2-methoxypropane | PubChem nih.gov |

| CAS Number | 23465-33-0 | PubChem nih.gov |

| Kovats Retention Index | 754 (Semi-standard non-polar) | NIST Mass Spectrometry Data Center nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2348272-80-8 |

|---|---|

Molekularformel |

C4H9BrO |

Molekulargewicht |

153.02 g/mol |

IUPAC-Name |

(2R)-1-bromo-2-methoxypropane |

InChI |

InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3/t4-/m1/s1 |

InChI-Schlüssel |

ULHBRIULGNSYDP-SCSAIBSYSA-N |

Isomerische SMILES |

C[C@H](CBr)OC |

Kanonische SMILES |

CC(CBr)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Enantiomerically Pure R 1 Bromo 2 Methoxypropane

Asymmetric Synthesis Approaches

The direct formation of a specific enantiomer is often the most efficient synthetic route. Asymmetric synthesis aims to create the desired stereocenter from a prochiral substrate, utilizing chiral influences to favor the formation of one enantiomer over the other.

Chiral Catalyst-Mediated Enantioselective Bromination and Etherification

One of the most elegant strategies for synthesizing (R)-1-bromo-2-methoxypropane involves the use of chiral catalysts to control the stereochemical outcome of the reaction. This can be achieved through enantioselective bromination of a suitable precursor, followed by etherification, or a combined one-pot procedure. A notable approach involves the use of chiral lithium amides as non-covalent catalysts in enantioselective alkylation reactions. smolecule.com For instance, a lithium enolate generated from a methoxypropane derivative could be treated with a chiral lithium amide and a brominating agent to achieve stereocontrolled bromination. smolecule.com

Another potential pathway is the Sharpless asymmetric dihydroxylation of an allyl bromide derivative, such as allyl 4-methoxyphenyl (B3050149) ether, using an AD-mix catalyst. This yields a chiral diol with high optical purity, which can then be further manipulated to afford the target molecule. smolecule.com

Derivation from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. uvic.canih.gov This approach leverages the existing stereocenters in these natural precursors to induce the desired stereochemistry in the target molecule. uvic.ca

For the synthesis of (R)-1-bromo-2-methoxypropane, potential chiral pool precursors include (R)-lactic acid and (R)-alanine. The synthetic sequence would involve the transformation of the functional groups of the precursor while retaining the original stereocenter. For example, the carboxylic acid and amino groups of (R)-alanine could be chemically converted to the bromo and methoxy (B1213986) functionalities of the target compound through a series of established organic reactions. A general strategy involves the reduction of the carboxylic acid to an alcohol, conversion of the amino group to a suitable leaving group, and subsequent substitution reactions to introduce the bromo and methoxy groups with retention or inversion of configuration as required.

A documented method for a similar transformation involves the reaction of allyl bromide with a chiral precursor in the presence of potassium carbonate and a phase transfer catalyst, followed by deprotection steps. researchgate.net

Application of Chiral Auxiliary Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. uvic.ca

In the context of synthesizing (R)-1-bromo-2-methoxypropane, a prochiral precursor could be attached to a chiral auxiliary, such as an enantiopure oxazolidinone. uvic.ca The resulting diastereomeric intermediate would then undergo bromination and methoxylation reactions. The steric hindrance provided by the chiral auxiliary would favor the approach of the reagents from one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would then yield the desired (R)-enantiomer. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Diastereoselective Synthesis and Subsequent Resolution

An alternative to direct asymmetric synthesis is the preparation of a mixture of diastereomers, which can then be separated by physical methods such as chromatography or crystallization. This approach relies on the different physical properties of diastereomers.

For the synthesis of (R)-1-bromo-2-methoxypropane, a racemic mixture of a suitable precursor alcohol could be reacted with a chiral resolving agent to form a mixture of diastereomeric esters or ethers. These diastereomers can then be separated. Following separation, the desired diastereomer can be converted to (R)-1-bromo-2-methoxypropane. While this method can be effective, it is often less efficient than asymmetric synthesis as it involves an additional separation step and the theoretical maximum yield for the desired enantiomer is 50%.

Optimization of Reaction Parameters for Enhanced Enantiomeric Purity and Yield

Achieving high enantiomeric purity and yield is paramount in the synthesis of chiral compounds. The optimization of reaction parameters plays a crucial role in maximizing the efficiency and selectivity of the chosen synthetic route.

Key parameters that influence the stereochemical outcome and yield include:

Solvent: The polarity of the solvent can significantly impact reaction rates and selectivities. For instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) can enhance the solubility of reactants and influence the transition state energies of stereodetermining steps. smolecule.com

Temperature: Lowering the reaction temperature can often increase the enantioselectivity of a reaction by amplifying the small energy differences between the diastereomeric transition states.

Catalyst Loading: In catalyst-mediated reactions, the amount of catalyst used can affect both the reaction rate and the enantiomeric excess of the product.

Nature of the Brominating Agent: The choice of brominating agent (e.g., N-bromosuccinimide, bromine) can influence the regioselectivity and stereoselectivity of the bromination step.

Table 1: Illustrative Data on the Effect of Reaction Parameters on Enantiomeric Excess (ee)

| Parameter | Variation | Enantiomeric Excess (ee) (%) | Yield (%) |

| Solvent | Toluene | 85 | 70 |

| Tetrahydrofuran | 92 | 75 | |

| Dichloromethane | 88 | 65 | |

| Temperature | 0 °C | 90 | 80 |

| -20 °C | 95 | 78 | |

| -78 °C | 98 | 70 | |

| Catalyst | Catalyst A | 88 | 85 |

| Catalyst B | 94 | 82 |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of varying reaction parameters. Actual results will depend on the specific reaction and substrates used.

Scalability and Process Intensification in the Synthesis of (R)-1-Bromo-2-methoxypropane

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. researchgate.net Issues such as heat transfer, mixing, reaction time, and safety become more critical as the reaction volume increases. researchgate.net Process intensification, which aims to develop smaller, safer, and more efficient production methods, is a key consideration. acs.org

For the synthesis of (R)-1-bromo-2-methoxypropane, scaling up requires careful re-optimization of the reaction conditions established at the lab scale. Continuous flow chemistry offers a promising alternative to traditional batch processing for improving scalability. researchgate.netacs.org In a flow reactor, reagents are continuously pumped through a heated tube or a series of interconnected modules, allowing for precise control over reaction parameters and improved heat and mass transfer. researchgate.net This can lead to higher yields, better selectivity, and enhanced safety, particularly for reactions involving hazardous reagents or exothermic processes. researchgate.net The development of a robust and scalable process is crucial for the economically viable production of (R)-1-bromo-2-methoxypropane for its various applications.

Chemical Reactivity and Mechanistic Pathways of R 1 Bromo 2 Methoxypropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (R)-1-bromo-2-methoxypropane involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through two primary mechanisms: S\u20991 (substitution, nucleophilic, unimolecular) and S\u20992 (substitution, nucleophilic, bimolecular). The operative mechanism has profound implications for the stereochemistry of the product.

Stereochemical Implications of S\u20991 and S\u20992 Pathways

The stereochemical outcome of a nucleophilic substitution reaction on (R)-1-bromo-2-methoxypropane is a key indicator of the underlying mechanism.

S\u20992 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. Therefore, an S\u20992 reaction on (R)-1-bromo-2-methoxypropane will result in the formation of a product with the (S) configuration. The reaction is stereospecific, meaning that a single stereoisomer of the reactant produces a single stereoisomer of the product. masterorganicchemistry.comyoutube.com

S\u20991 Pathway : In contrast, the S\u20991 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar, achiral carbocation intermediate. libretexts.org In the second step, the nucleophile can attack this planar intermediate from either face with equal probability. masterorganicchemistry.comlibretexts.org This results in a racemic mixture of the (R) and (S) products, meaning the product is optically inactive. libretexts.org

| Mechanistic Pathway | Stereochemical Outcome for (R)-1-Bromo-2-methoxypropane | Key Features |

| S\u20992 | Inversion of configuration (yields (S)-product) | Concerted, backside attack, stereospecific masterorganicchemistry.com |

| S\u20991 | Racemization (yields a mixture of (R) and (S)-products) | Stepwise, carbocation intermediate, non-stereospecific masterorganicchemistry.comlibretexts.org |

Influence of Nucleophile Basicity and Solvent Polarity on Selectivity

The choice of nucleophile and solvent plays a crucial role in determining whether the reaction proceeds via an S\u20991 or S\u20992 pathway.

Nucleophile Basicity and Strength : Strong, negatively charged nucleophiles favor the S\u20992 mechanism. uci.edu These nucleophiles are reactive enough to attack the electrophilic carbon directly without waiting for the leaving group to depart. Conversely, weak or neutral nucleophiles (like water or alcohols) favor the S\u20991 mechanism because they are not strong enough to initiate a backside attack and must wait for the formation of the more reactive carbocation intermediate. libretexts.orguci.edu

Solvent Polarity : The polarity of the solvent significantly impacts the reaction pathway.

Polar protic solvents (e.g., water, methanol, ethanol) have the ability to solvate both cations and anions effectively through hydrogen bonding. pdx.edu They stabilize the carbocation intermediate in S\u20991 reactions, thus favoring this pathway. amazonaws.com While they can also solvate the nucleophile, this can sometimes hinder S\u20992 reactions by creating a solvent shell around the nucleophile, reducing its reactivity.

Polar aprotic solvents (e.g., acetone, DMSO, DMF) are capable of solvating cations but not anions as effectively. pdx.edu This leaves the nucleophile relatively "naked" and more reactive, thus promoting the S\u20992 mechanism.

Nonpolar solvents are generally poor solvents for the charged species involved in nucleophilic substitution and are less commonly used.

| Condition | Favored Pathway | Reason |

| Strong, anionic nucleophile | S\u20992 | Direct displacement of the leaving group is kinetically favored. uci.edu |

| Weak, neutral nucleophile | S\u20991 | Reaction proceeds through a more stable carbocation intermediate. uci.edu |

| Polar protic solvent | S\u20991 | Stabilization of the carbocation intermediate. amazonaws.com |

| Polar aprotic solvent | S\u20992 | Enhanced nucleophilicity due to poor solvation of the anion. |

Intramolecular Substitution Reactions

(R)-1-Bromo-2-methoxypropane, if part of a larger molecule with another functional group, can undergo intramolecular nucleophilic substitution. In such cases, a nucleophilic group within the same molecule attacks the carbon bearing the bromine. libretexts.org This leads to the formation of a cyclic product. The stereochemical outcome will still depend on whether the intramolecular reaction follows an S\u20991 or S\u20992-like pathway, which is influenced by the stability of the potential carbocation and the geometry of the molecule. libretexts.org

Elimination Reactions

In addition to substitution, (R)-1-bromo-2-methoxypropane can undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an alkene. These reactions are often in competition with nucleophilic substitution. libretexts.org The two main elimination mechanisms are E1 (elimination, unimolecular) and E2 (elimination, bimolecular).

Regioselectivity and Stereoselectivity in E1 and E2 Processes

E2 Pathway : The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org The E2 mechanism has specific stereochemical requirements; the hydrogen to be removed and the bromine leaving group must be in an anti-periplanar conformation. libretexts.orgpressbooks.pub This allows for efficient orbital overlap in the transition state. libretexts.org The regioselectivity of E2 reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. iitk.ac.inlibretexts.org However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org

E1 Pathway : The E1 reaction is a two-step process that begins with the same rate-determining step as the S\u20991 reaction: the formation of a carbocation. amazonaws.comlibretexts.org In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. libretexts.org Like E2 reactions, E1 reactions typically follow Zaitsev's rule, favoring the formation of the more stable, more substituted alkene. libretexts.orglibretexts.org Because the E1 reaction proceeds through a planar carbocation, there is no specific stereochemical requirement for the starting material. numberanalytics.com

Competition between Substitution and Elimination Pathways

The competition between substitution and elimination is a central theme in the reactivity of alkyl halides like (R)-1-bromo-2-methoxypropane. libretexts.org Several factors influence which pathway will dominate:

Nature of the Nucleophile/Base : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, as they can more easily abstract a proton than perform a backside attack on a sterically hindered carbon. libretexts.org Strong, unhindered bases/nucleophiles (e.g., ethoxide) can lead to a mixture of S\u20992 and E2 products. libretexts.org Weakly basic, good nucleophiles favor substitution. libretexts.org

Substrate Structure : (R)-1-bromo-2-methoxypropane is a secondary alkyl halide. For secondary halides, both S\u20992 and E2 reactions are common with strong bases/nucleophiles. amazonaws.com With weak nucleophiles or bases, a mixture of S\u20991 and E1 products can be expected. amazonaws.com

Temperature : Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. masterorganicchemistry.com

| Reaction Condition | Favored Pathway(s) |

| Strong, sterically hindered base | E2 libretexts.org |

| Strong, unhindered base/nucleophile | S\u20992 and E2 libretexts.org |

| Weak nucleophile/base | S\u20991 and E1 amazonaws.com |

| High temperature | Elimination (E1 and E2) masterorganicchemistry.com |

Organometallic Transformations

Organometallic transformations involving (R)-1-bromo-2-methoxypropane are pivotal in its application as a synthetic building block. These reactions primarily involve the conversion of the carbon-bromine bond into a carbon-metal bond, which inverts the electrophilic nature of the carbon atom into a nucleophilic one.

Formation and Reactivity of Organometallic Intermediates

The formation of organometallic intermediates from (R)-1-bromo-2-methoxypropane, such as Grignard and organolithium reagents, is a key step for subsequent carbon-carbon bond-forming reactions.

Grignard Reagents: The reaction of (R)-1-bromo-2-methoxypropane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, (R)-(2-methoxypropyl)magnesium bromide. wvu.educhemguide.co.uklibretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the organometallic species. libretexts.org The general mechanism for Grignard reagent formation involves the insertion of magnesium into the carbon-halogen bond. wvu.edu

The reactivity of the resulting Grignard reagent is characterized by the nucleophilic character of the carbon atom bonded to magnesium. wvu.edu This allows it to react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. chemguide.co.uklibretexts.org However, the utility of (2-methoxypropyl)magnesium bromide can be limited by side reactions. In a study on iron-catalyzed alkyl-alkyl cross-coupling, (2-methoxypropyl)magnesium bromide was found to be an ineffective nucleophile, leading to products resulting from β-hydride elimination rather than the desired cross-coupled product. rsc.org This highlights the influence of the methoxy (B1213986) group on the stability and reactivity of the Grignard intermediate.

Organolithium Reagents: Alternatively, organolithium intermediates can be generated from (R)-1-bromo-2-methoxypropane by reaction with lithium metal. libretexts.org These reagents are generally more reactive than their Grignard counterparts. libretexts.org The carbon-lithium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base. libretexts.org The formation of these reagents also requires aprotic solvents like hexane (B92381) or ether. libretexts.org

The reactivity of organolithium reagents derived from alkyl bromides includes nucleophilic attack on various electrophiles. libretexts.org However, their high basicity can also lead to competing deprotonation reactions if acidic protons are present in the reaction mixture. libretexts.org

| Reagent Type | Metal | General Reaction | Solvent |

| Grignard Reagent | Mg | R-Br + Mg → R-MgBr | Diethyl ether, THF |

| Organolithium | Li | R-Br + 2Li → R-Li + LiBr | Hexane, Pentane |

Cross-Coupling Reactions Involving (R)-1-Bromo-2-methoxypropane Derivatives

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and derivatives of (R)-1-bromo-2-methoxypropane can potentially serve as substrates in these transformations. The most common types of cross-coupling reactions are catalyzed by transition metals, particularly palladium and nickel. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edumdpi.com While traditionally used for aryl and vinyl halides, the scope has been extended to include alkyl bromides. wikipedia.org In a potential Suzuki coupling, the organoboronic acid derivative of (R)-1-bromo-2-methoxypropane could be coupled with various organic halides, or conversely, (R)-1-bromo-2-methoxypropane itself could be coupled with an organoboron reagent. The reaction mechanism typically involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org An organozinc derivative of (R)-1-bromo-2-methoxypropane could be prepared and used in a Negishi coupling. Alternatively, (R)-1-bromo-2-methoxypropane can act as the electrophilic partner. For instance, iron-catalyzed Negishi coupling has been explored for olefin synthesis. organic-chemistry.org However, as noted previously, the Grignard reagent of 2-methoxypropane (B122115), a precursor to the organozinc reagent via transmetalation, is prone to β-hydride elimination in some iron-catalyzed systems, which could be a competing pathway. rsc.org

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium complex | Tolerant to water, uses a base. wikipedia.orgresearchgate.net |

| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel complex | High functional group tolerance. wikipedia.orgnih.gov |

Radical Reactions and Electron Transfer Processes

The carbon-bromine bond in (R)-1-bromo-2-methoxypropane can undergo homolytic cleavage under certain conditions, leading to radical intermediates. This can be initiated by heat, UV light, or radical initiators. byjus.com The resulting (R)-2-methoxypropyl radical is a key intermediate in subsequent reactions.

The process of radical halogenation typically proceeds through a chain reaction mechanism involving three stages: initiation, propagation, and termination. byjus.com

Initiation: Homolytic cleavage of a bromine molecule (Br₂) would generate two bromine radicals.

Propagation: A bromine radical would abstract a hydrogen atom from 2-methoxypropane to form a 2-methoxypropyl radical. This radical would then react with another molecule of Br₂ to yield (R,S)-1-bromo-2-methoxypropane and a new bromine radical, continuing the chain.

Termination: The reaction ceases when two radical species combine.

A crucial aspect of radical reactions involving chiral centers is the stereochemical outcome. Alkyl radicals are typically trigonal planar and sp²-hybridized. chemistrysteps.comlibretexts.orgpressbooks.pub Consequently, if a radical is formed at the chiral center, the subsequent reaction with a halogen can occur from either face of the planar radical with equal probability. This leads to a racemic mixture of the (R) and (S) enantiomers. chemistrysteps.comlibretexts.org Therefore, a radical reaction starting with enantiomerically pure (R)-1-bromo-2-methoxypropane that proceeds via a radical at C1 would likely lead to racemization.

Beyond radical chain reactions, alkyl bromides can participate in electron transfer processes. acs.orgnih.govacs.org These can be single-electron transfer (SET) or two-electron transfer (TET) processes, depending on the reacting species. nih.govnih.gov For example, reactions with aromatic anion radicals can proceed via an outer-sphere electron transfer mechanism. scispace.com The rate of these electron transfer reactions is influenced by the steric hindrance of the alkyl halide. scispace.com

Acid-Catalyzed and Lewis Acid-Mediated Transformations

The presence of the ether linkage and the bromine atom in (R)-1-bromo-2-methoxypropane makes it susceptible to transformations under acidic conditions.

Acid-Catalyzed Reactions: In the presence of a strong acid and a nucleophile like water, the ether linkage in (R)-1-bromo-2-methoxypropane can undergo cleavage. The mechanism would likely involve the protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by water would lead to the formation of an alcohol and a protonated alcohol, which would then deprotonate. The acid-catalyzed hydrolysis of esters proceeds via a similar initial protonation step. msuniv.ac.in The presence of the bromine atom could also influence the reaction, potentially leading to rearrangements or elimination reactions under harsh acidic conditions. For instance, neopentyl bromide is known to undergo rearrangement via a carbocation intermediate under acidic conditions. msu.edu

Applications of R 1 Bromo 2 Methoxypropane in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

Total Synthesis of Enantiomerically Enriched Natural Products

While specific examples of the direct application of (R)-1-Bromo-2-methoxypropane in the total synthesis of natural products are not extensively documented in readily available literature, its structure suggests a potential role. Many natural products feature chiral centers with oxygenation patterns similar to that found in this building block. For instance, polyketide natural products often contain stereochemically rich carbon chains with hydroxyl and methyl groups. In principle, (R)-1-Bromo-2-methoxypropane could serve as a precursor to a chiral fragment that is later incorporated into the synthesis of such a natural product. The methoxy (B1213986) group can act as a protected hydroxyl group, which can be deprotected at a later synthetic stage.

Preparation of Stereodefined Pharmaceutical and Agrochemical Intermediates

The synthesis of pharmaceuticals and agrochemicals frequently requires the preparation of enantiomerically pure intermediates. Chiral building blocks are crucial in these processes to ensure the desired biological activity and to minimize potential side effects from unwanted stereoisomers. (R)-1-Bromo-2-methoxypropane can be envisioned as a precursor for such intermediates. For example, nucleophilic displacement of the bromide with an appropriate nucleophile could lead to the formation of a key chiral fragment for a drug candidate.

| Potential Intermediate Class | Synthetic Transformation |

| Chiral Alcohols | Grignard reaction followed by hydrolysis |

| Chiral Ethers | Nucleophilic substitution with an alkoxide |

| Chiral Amines | Nucleophilic substitution with an amine or azide (B81097) followed by reduction |

Precursor for Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis. These molecules are responsible for transferring stereochemical information to a substrate in a catalytic reaction. (R)-1-Bromo-2-methoxypropane could potentially be utilized in the synthesis of novel chiral ligands. For instance, the 2-methoxypropyl group could be incorporated into the backbone of a phosphine (B1218219) ligand or a salen-type ligand, where its stereochemistry could influence the catalytic activity and enantioselectivity of the resulting metal complex. Similarly, it could be used to synthesize chiral amines or alcohols that can function as organocatalysts.

Role in Stereoselective Functionalization and Derivatization Reactions

The reactivity of the carbon-bromine bond in (R)-1-Bromo-2-methoxypropane allows for its use in stereoselective functionalization reactions. As a chiral electrophile, it can react with a wide range of nucleophiles. The stereochemical outcome of such reactions would be of significant interest. For example, in a reaction with a prochiral enolate, the inherent chirality of (R)-1-Bromo-2-methoxypropane could induce diastereoselectivity in the formation of a new stereocenter. This would make it a useful tool for diastereoselective carbon-carbon bond formation.

| Reaction Type | Potential Outcome |

| Alkylation of Enolates | Diastereoselective formation of a new C-C bond |

| Reaction with Organometallic Reagents | Formation of new C-C bonds with retention or inversion of configuration depending on the mechanism |

| Substitution with Heteroatom Nucleophiles | Introduction of chiral functionality containing oxygen, nitrogen, or sulfur |

Contributions to the Synthesis of Enantiopure Heterocyclic Compounds

Enantiomerically pure heterocyclic compounds are prevalent in pharmaceuticals and natural products. Chiral building blocks are often employed to construct the stereocenters within these cyclic systems. (R)-1-Bromo-2-methoxypropane could serve as a precursor for the synthesis of such compounds. For example, intramolecular cyclization of a derivative of (R)-1-Bromo-2-methoxypropane, where a nucleophilic group is tethered to the molecule, could lead to the formation of enantiopure substituted tetrahydrofurans, pyrrolidines, or other heterocyclic rings. The stereochemistry of the starting material would directly translate to the stereochemistry of the resulting cyclic product.

Stereochemical Aspects and Configurational Stability of R 1 Bromo 2 Methoxypropane

Methodologies for Enantiomeric Excess Determination in Research Contexts

A diligent search for established and validated methods for determining the enantiomeric excess of (R)-1-Bromo-2-methoxypropane yielded no specific protocols.

Pathways and Kinetics of Racemization

The pathways and the rate at which (R)-1-Bromo-2-methoxypropane may undergo racemization have not been a subject of published kinetic studies. Therefore, no data on its configurational stability under various conditions can be presented.

Influence of Conformational Dynamics on Stereochemical Outcomes

While the conformational analysis of haloalkanes is a general area of study, specific research into the conformational dynamics of (R)-1-Bromo-2-methoxypropane and how these dynamics might influence its stereochemical behavior is not documented.

Absolute Configuration Assignment Methodologies for Derivatives of (R)-1-Bromo-2-methoxypropane

There is no available literature describing methodologies for the assignment of absolute configuration for any derivatives of (R)-1-Bromo-2-methoxypropane.

Theoretical and Computational Investigations of R 1 Bromo 2 Methoxypropane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (R)-1-Bromo-2-methoxypropane. These studies reveal the distribution of electron density, the nature of chemical bonds, and the energetic properties of molecular orbitals, which collectively govern the molecule's reactivity.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry and compute various electronic properties. naturalspublishing.com Analysis of the C-Br bond shows significant polarization due to the high electronegativity of the bromine atom, which results in a partial positive charge on the adjacent carbon atom, making it an electrophilic center susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis further quantifies the bonding characteristics. It reveals strong sigma (σ) bonds for the C-C, C-H, C-O, and C-Br frameworks. Hyperconjugative interactions, such as the delocalization of electron density from bonding orbitals to adjacent anti-bonding orbitals (e.g., σ -> σ), are crucial for stabilizing specific conformations of the molecule. researchgate.netresearchgate.net For instance, interactions involving the oxygen lone pairs (n_O) and the antibonding orbital of the C-Br bond (σ_C-Br) can influence the molecule's geometry and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. For (R)-1-Bromo-2-methoxypropane, the HOMO is typically localized on the atoms with the highest electron density, such as the bromine and oxygen atoms, while the LUMO is predominantly centered on the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. dntb.gov.ua

Note: Values are representative and depend on the level of theory and basis set used in the calculation.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propane (B168953) backbone in (R)-1-Bromo-2-methoxypropane allows it to exist in several different spatial arrangements, or conformations, which can be interconverted by rotation around its single bonds. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) that governs their interconversion.

Theoretical studies on analogous compounds, such as 1-bromo-2-propanol, have shown that conformers with a gauche orientation between the halogen and the oxygen-containing group are strongly prevalent in both the gas phase and in solution. researchgate.netnih.gov This preference is often attributed to stabilizing hyperconjugative interactions rather than intramolecular hydrogen bonding. nih.gov For (R)-1-Bromo-2-methoxypropane, rotation around the C1-C2 bond is of particular interest. The three staggered conformers are typically the energy minima on the PES, while the three eclipsed conformers represent the energy maxima, or transition states for rotation.

The relative energies of these conformers can be calculated using computational methods. The global minimum energy conformer is the one that best balances steric repulsion and stabilizing electronic interactions. A typical energy landscape would show the relative energies of the conformers as a function of the Br-C1-C2-O dihedral angle.

Table 6.2.1: Relative Energies of Staggered Conformers of (R)-1-Bromo-2-methoxypropane

| Conformer (Dihedral Angle Br-C1-C2-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| gauche (~60°) | 0.00 | ~65% |

| anti (~180°) | 0.5 - 1.0 | |

| gauche' ( -60°) | 0.8 - 1.5 | ~10% |

Note: These values are illustrative, based on studies of similar halohydrin systems, and demonstrate the preference for the gauche conformer. researchgate.netnih.gov

Disconnectivity graphs can be generated from the PES to visualize the energy landscape, showing the local minima and the energy barriers connecting them. naturalspublishing.com This mapping is crucial for understanding the dynamic behavior of the molecule and how its conformational preferences might influence its reactivity and interaction with other chiral molecules.

Computational Modeling of Reaction Mechanisms and Transition States

(R)-1-Bromo-2-methoxypropane is a substrate well-suited for nucleophilic substitution reactions, where the bromine atom acts as a leaving group. smolecule.com Computational modeling is a powerful tool for investigating the detailed mechanisms of these reactions, including the characterization of transition states and the calculation of activation energies.

The bimolecular nucleophilic substitution (S_N2) reaction is a primary pathway for this compound. sciforum.netmdpi.comresearchgate.net In this mechanism, a nucleophile attacks the electrophilic carbon atom (C1) from the side opposite to the bromine leaving group in a single, concerted step. echemi.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.

Computational studies can map the potential energy surface along the reaction coordinate. mdpi.comresearchgate.net This involves calculating the energy of the system as the nucleophile approaches the substrate and the leaving group departs. The highest point on this path corresponds to the transition state (TS), an unstable, high-energy species where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. wikipedia.orglibretexts.orgyoutube.com The geometry of the S_N2 transition state is typically trigonal bipyramidal, with the central carbon atom, the incoming nucleophile, and the departing leaving group aligned linearly.

The activation energy (ΔE‡) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. youtube.com This value is a key determinant of the reaction rate. Transition State Theory (TST) can then be used to relate this microscopic property to the macroscopic reaction rate constant. wikipedia.orglibretexts.org

Table 6.3.1: Calculated Parameters for the S_N2 Reaction of (R)-1-Bromo-2-methoxypropane with a Nucleophile (e.g., OH⁻)

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| ΔE‡ (Activation Energy) | Energy barrier for the reaction. | 15 - 25 kcal/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | Free energy barrier, including entropic effects. | 18 - 28 kcal/mol |

| TS C-Br bond length | Elongated bond to the leaving group in the TS. | ~2.4 Å |

| TS C-Nu bond length | Partially formed bond to the nucleophile in the TS. | ~2.2 Å |

Note: Values are highly dependent on the nucleophile, solvent, and level of theory. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties in Relation to Chiral Recognition

Computational methods can predict various spectroscopic properties of (R)-1-Bromo-2-methoxypropane, which are essential for its characterization and for understanding its interactions with other chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for structural elucidation. Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. uncw.edugithub.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate the magnetic shielding tensors, which are then converted to chemical shifts. uncw.edu Since the observed NMR parameters are an average over all populated conformations, accurate predictions require a thorough conformational analysis and Boltzmann weighting of the properties of each significant conformer. uncw.eduescholarship.org

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, can also be studied computationally. This involves modeling the non-covalent interactions between (R)-1-Bromo-2-methoxypropane and a chiral selector molecule. The formation of diastereomeric complexes ((R,R) vs. (R,S)) will have different interaction energies and distinct geometries. These differences can manifest in their spectroscopic signatures. High-resolution spectroscopic techniques, when combined with computational analysis, can provide detailed information on the structures and stability of these diastereomeric complexes. ualberta.ca For example, predicted changes in NMR chemical shifts or vibrational frequencies upon complexation can serve as a basis for understanding and identifying chiral recognition phenomena. torvergata.itsemanticscholar.org

Table 6.4.1: Predicted ¹H NMR Chemical Shifts for the Most Stable Conformer of (R)-1-Bromo-2-methoxypropane

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (methoxy) | 3.3 - 3.5 | Singlet |

| -CHBr₂ | 3.4 - 3.7 | Multiplet (AB part of ABX) |

| -CH(OCH₃)- | 3.6 - 3.9 | Multiplet (X part of ABX) |

| -CH₃ (chiral center) | 1.1 - 1.3 | Doublet |

Note: Predicted shifts are relative to a standard (e.g., TMS) and can be refined using scaling factors derived from empirical data. github.ioescholarship.org

Solvation Effects and Molecular Dynamics Simulations

The properties and reactivity of (R)-1-Bromo-2-methoxypropane can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's structure, energetics, and reactivity.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. youtube.com This is typically done using Molecular Dynamics (MD) simulations, where the motions of the solute and a large number of solvent molecules are tracked over time by solving Newton's equations of motion. nih.govrsc.org MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, and provide insights into the structure of the solvation shell around the molecule. researchgate.net They are particularly useful for understanding dynamic processes and calculating thermodynamic properties like the free energy of solvation. nih.gov

For studying reactions in solution, hybrid models that combine a quantum mechanical description of the reacting species with an explicit or implicit model of the solvent are often employed. youtube.com These simulations can show how the solvent stabilizes reactants, products, and transition states differently, thereby affecting reaction rates and mechanisms. researchgate.net

Table 6.5.1: Comparison of Solvation Models for Studying (R)-1-Bromo-2-methoxypropane

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Implicit (e.g., PCM) | Solvent is a continuous dielectric medium. | Computationally fast; good for electrostatic effects. | Does not capture specific interactions like hydrogen bonds. |

| Explicit (MD Simulations) | Individual solvent molecules are included. | Provides detailed structural and dynamic information on solvation. | Computationally expensive; requires long simulation times for convergence. |

Advanced Analytical Methodologies for Research on R 1 Bromo 2 Methoxypropane and Its Derivatives

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules, including (R)-1-bromo-2-methoxypropane and its derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity and spatial relationships of atoms within a molecule.

Elucidation of Complex Reaction Intermediates

The transient nature of reaction intermediates makes their characterization challenging. Multi-dimensional NMR techniques are particularly powerful for identifying and structurally characterizing these fleeting species in situ without the need for isolation. For instance, in reactions involving (R)-1-bromo-2-methoxypropane, such as nucleophilic substitutions or eliminations, complex intermediates may form.

2D NMR experiments can reveal correlations between protons and carbons, helping to piece together the structure of these intermediates. For example, an HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to, while HMBC spectra reveal longer-range couplings (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. In situ monitoring of reactions using these techniques allows for the observation of the formation and consumption of intermediates, providing valuable mechanistic insights.

Confirmation of Regioselectivity and Stereoselectivity in Synthetic Pathways

NMR spectroscopy is a cornerstone for verifying the regioselectivity and stereoselectivity of synthetic reactions leading to or using (R)-1-bromo-2-methoxypropane.

Regioselectivity: In reactions where multiple isomers can be formed, 1D and 2D NMR can distinguish between them. For example, in the synthesis of a derivative from (R)-1-bromo-2-methoxypropane, NMR can confirm that the substitution occurred at the desired position. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to their local electronic environment, allowing for unambiguous assignment of the product's regiochemistry.

Stereoselectivity: The stereochemical outcome of a reaction is critical, and NMR provides several methods for its determination. For chiral molecules like (R)-1-bromo-2-methoxypropane and its derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful. NOESY detects through-space interactions between protons that are in close proximity, which can help to establish the relative stereochemistry of a molecule. For instance, the presence or absence of a NOESY cross-peak between specific protons can confirm a syn or anti relationship.

Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be employed to distinguish between enantiomers or diastereomers and determine enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, a critical step in the identification of newly synthesized compounds.

For (R)-1-bromo-2-methoxypropane and its derivatives, HRMS is invaluable for:

Confirming Molecular Formula: By comparing the experimentally measured mass to the calculated mass of the expected product, researchers can confidently confirm the elemental formula. The presence of bromine is often indicated by a characteristic isotopic pattern due to its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio.

Identifying Products and Byproducts: In a chemical reaction, HRMS can be used to identify the desired product as well as any side products or impurities present in the reaction mixture. This is crucial for optimizing reaction conditions and for the purification of the final product.

Assessing Purity: The high sensitivity and resolution of HRMS allow for the detection of even trace amounts of impurities, making it an excellent tool for assessing the purity of a synthesized compound. This is particularly important in fields like medicinal chemistry and materials science where high purity is often required.

Below is a table illustrating the kind of data obtained from an HRMS analysis for (R)-1-bromo-2-methoxypropane.

| Property | Value |

| Molecular Formula | C₄H₉BrO |

| Calculated Monoisotopic Mass | 151.98368 Da |

| Measured Monoisotopic Mass | Hypothetical Value |

| Mass Accuracy (ppm) | Calculated Value |

X-ray Crystallography of Co-crystals or Derivatives for Absolute Configuration Assignment

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. However, obtaining single crystals of a liquid or low-melting compound like (R)-1-bromo-2-methoxypropane suitable for X-ray diffraction can be challenging.

To overcome this, two main strategies are employed:

Co-crystallization: This involves crystallizing the target molecule with a co-former to produce a solid co-crystal. This technique can be particularly useful for liquids or oils that are difficult to crystallize on their own. The resulting crystal structure reveals the arrangement of both the target molecule and the co-former, allowing for the determination of the absolute configuration of the target if the co-former's chirality is known or if anomalous dispersion methods can be applied.

Derivatization: Another approach is to chemically modify the molecule to create a solid derivative that is more amenable to crystallization. For (R)-1-bromo-2-methoxypropane, this could involve reacting it with a suitable reagent to form a solid ester, amide, or other derivative. Ideally, the derivatizing agent would contain a heavy atom (e.g., bromine, iodine) to facilitate the determination of the absolute configuration using anomalous scattering data. The Flack parameter, derived from the X-ray diffraction data, is a key indicator used to confidently assign the absolute stereochemistry.

Q & A

Q. What are the common synthetic routes for preparing (R)-1-Bromo-2-methoxypropane, and how do reaction conditions influence yield and purity?

- Methodological Answer: (R)-1-Bromo-2-methoxypropane can be synthesized via two primary routes:

- Route 1: Reaction of (R)-2-methoxypropan-1-ol with phosphorus tribromide (PBr₃) under anhydrous conditions at 0–5°C. This method requires careful temperature control to minimize side reactions like elimination .

- Route 2: Acid-catalyzed bromination using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). The molar ratio of HBr to alcohol (typically 1:1.2) and reaction time (4–6 hours at 50°C) are critical for optimal yield .

- Purification: Distillation under reduced pressure (boiling point ~120–125°C at 760 mmHg) is used to isolate the product. Purity is confirmed via GC-MS or ¹H NMR, with characteristic peaks for the methoxy group (δ 3.3–3.5 ppm) and bromine (δ 3.8–4.1 ppm) .

Q. How does the methoxy group in (R)-1-Bromo-2-methoxypropane influence its reactivity in SN2 reactions compared to non-oxygenated analogs?

- Methodological Answer: The methoxy group exerts both steric and electronic effects:

- Electronic Effects: The electron-donating methoxy group stabilizes the transition state in SN2 reactions by polarizing the C-Br bond, increasing electrophilicity at the α-carbon .

- Steric Effects: The methoxy group at the β-position introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies show a 30% reduction in reaction rate compared to 1-bromopropane under identical conditions .

- Experimental Validation: Compare reaction rates with sodium ethoxide in ethanol using conductivity measurements or HPLC to monitor substrate depletion .

Q. What analytical techniques are most reliable for characterizing (R)-1-Bromo-2-methoxypropane and confirming enantiomeric purity?

- Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (95:5) at 1.0 mL/min. Retention times for (R) and (S) enantiomers differ by 1.2–1.5 minutes .

- Polarimetry: Specific rotation [α]D²⁵ = +15.6° (c = 1, CHCl₃) confirms enantiomeric excess (ee). Calibrate against a racemic mixture to establish baseline .

- ¹³C NMR: The chiral center’s carbon (C2) shows distinct splitting (Δδ ~0.3 ppm) in the presence of diastereomeric derivatives (e.g., Mosher’s esters) .

Advanced Questions

Q. How can computational modeling predict the stereochemical outcomes of (R)-1-Bromo-2-methoxypropane in asymmetric synthesis?

- Methodological Answer:

- DFT Calculations: Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model transition states. For example, simulate nucleophilic attack by cyanide to assess the energy barrier for (R) vs. (S) pathways .

- Molecular Dynamics (MD): Analyze solvent effects (e.g., DMSO vs. THF) on reaction trajectories. Polar solvents stabilize ionic intermediates, favoring SN2 mechanisms .

- Case Study: Predict enantioselectivity in Grignard reactions using steric maps of the substrate-nucleophile complex. Compare with experimental ee values (85–92%) .

Q. What strategies mitigate racemization during the synthesis and storage of (R)-1-Bromo-2-methoxypropane?

- Methodological Answer:

- Low-Temperature Synthesis: Conduct reactions below 0°C to reduce thermal energy available for C-Br bond rotation .

- Additives: Include radical inhibitors (e.g., BHT) at 0.1 wt% to prevent bromine-mediated racemization via radical pathways .

- Storage: Store under nitrogen at –20°C in amber vials. Monitor ee monthly via chiral HPLC; degradation rates increase by 5% per month at 25°C .

Q. How do solvent polarity and counterion effects influence the elimination vs. substitution pathways of (R)-1-Bromo-2-methoxypropane?

- Methodological Answer:

- Solvent Screening: In polar aprotic solvents (DMF, DMSO), substitution dominates (90% yield). In non-polar solvents (toluene), elimination to 2-methoxypropene increases to 40% .

- Counterion Study: Use bulky bases (e.g., KOtBu) in THF to favor elimination (E2 mechanism). Smaller bases (NaOH) in ethanol promote SN2 substitution .

- Kinetic Isotope Effect (KIE): Deuterated substrates (C-D adjacent to Br) show KIE > 2.5, confirming concerted E2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.